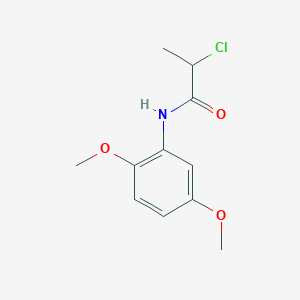

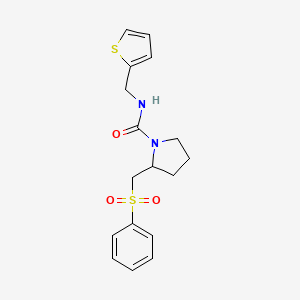

![molecular formula C15H18N4O3S B2691058 3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid CAS No. 2034454-97-0](/img/structure/B2691058.png)

3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular formula of the compound is C22H30N6O4S . The average mass is 474.576 Da and the mono-isotopic mass is 474.204926 Da .Chemical Reactions Analysis

The compound is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Aplicaciones Científicas De Investigación

Synthesis and Applications in Heterocyclic Chemistry

Research into partially hydrogenated triazolopyrimidines and related compounds demonstrates their utility as synthons in the preparation of polycondensed heterocycles. For example, the reaction of partially hydrogenated 2-amino[1,2,4]triazolopyrimidines with chlorocarboxylic acid chlorides leads to the formation of amides through acylation. Further heating facilitates intramolecular alkylation, forming chlorides of partially hydrogenated dipyrimidinones and pyrimidotriazoloquinazolinones. Such compounds, including mesoionic heterocycles, have been synthesized, showcasing the versatility of these molecules in generating new heterocyclic structures with potential pharmaceutical applications (Chernyshev et al., 2014).

Antimicrobial and Antitumor Agents

Derivatives of thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, have been prepared and evaluated for their antimicrobial and antitumor properties. Some of these compounds have demonstrated promising antimicrobial activity, highlighting the potential of triazolopyrimidines in developing new therapeutic agents (Said et al., 2004).

Structural and Theoretical Studies

Structural characterization and theoretical studies of oxo derivatives of triazolopyrimidines have been conducted to understand their molecular and electronic properties. X-ray diffraction and RHF/AM1 calculations have been utilized to determine the crystal structures of 5-oxo and 7-oxo derivatives, facilitating discussions on their potential for binding metal ions. Such studies offer insights into the structural basis for the chemical reactivity and interaction capabilities of these compounds, which can inform their application in catalysis, material science, and pharmaceutical development (Haj et al., 2000).

Synthesis of Anticonvulsant Derivatives

The design, synthesis, and evaluation of anticonvulsant activities of substituted triazolopyrimidine derivatives demonstrate the therapeutic potential of these compounds. Through structure-activity relationship analysis, specific structural motifs have been identified that contribute to high efficacy in anticonvulsant models. This research illustrates the applicability of triazolopyrimidines in the development of novel anticonvulsant drugs (Wang et al., 2015).

Propiedades

IUPAC Name |

3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-2-3-4-8-18-14(22)13-10(7-9-23-13)19-11(5-6-12(20)21)16-17-15(18)19/h7,9H,2-6,8H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAMXMGLDYFGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

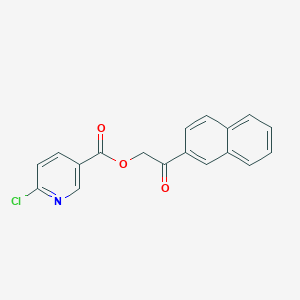

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

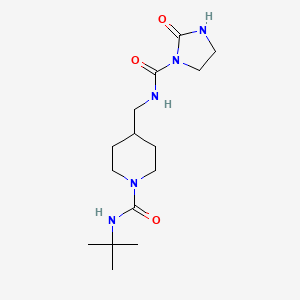

![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)

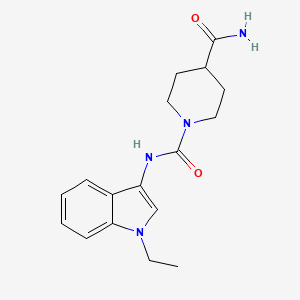

![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)

![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)

![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)

![4-[(E)-(4-chlorophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B2690991.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)